molecular formula C11H21NO B1400785 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine CAS No. 919799-84-1

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine

Cat. No.: B1400785
CAS No.: 919799-84-1
M. Wt: 183.29 g/mol
InChI Key: DGDNXLSSCMVSNE-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol.

Preparation Methods

The synthesis of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine involves several steps. One common synthetic route includes the reaction of cyclohexanone with cyclopropylmethanol in the presence of a base to form the intermediate cyclopropylmethoxycyclohexane. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in fields like polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits for neurological conditions .

Comparison with Similar Compounds

4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine can be compared with other similar compounds, such as:

    Cyclohexylamine: A simpler amine with a cyclohexane ring, used in the production of rubber chemicals and pharmaceuticals.

    Cyclopropylamine: An amine with a cyclopropyl group, known for its use in organic synthesis and as a building block for pharmaceuticals.

    Methoxycyclohexane: A compound with a methoxy group attached to a cyclohexane ring, used as a solvent and intermediate in chemical synthesis.

The uniqueness of this compound lies in its combination of a cyclopropylmethoxy group and an amine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(cyclopropylmethoxymethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c12-11-5-3-10(4-6-11)8-13-7-9-1-2-9/h9-11H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDNXLSSCMVSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCC2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10736101
Record name 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919799-84-1
Record name 4-[(Cyclopropylmethoxy)methyl]cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10736101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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